molecular formula C24H23NO4 B1611475 N-Trityl-L-glutamic acid CAS No. 80514-73-4

N-Trityl-L-glutamic acid

Cat. No. B1611475
CAS RN: 80514-73-4
M. Wt: 389.4 g/mol
InChI Key: RVPIRNLBYNVMIY-NRFANRHFSA-N
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Description

N-Trityl-L-glutamic acid is a compound with the molecular formula C24H23NO4 and a molecular weight of 389.44400 . It is also known by other names such as (2S)-2-(tritylamino)pentanedioic acid . The trityl group in this compound is known for its various uses such as a protective group, a catalyst for C–C bond formation, and in polymer and peptide synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of aliphatic and aromatic secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene, leading to reductive detritylation affording the corresponding amines . This process has been documented in the literature .


Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 389.16300 .


Chemical Reactions Analysis

The trityl group in this compound can be selectively removed in the presence of an allyl or a benzyl group . This process involves the reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene .

Mechanism of Action

While the specific mechanism of action for N-Trityl-L-glutamic acid is not explicitly mentioned in the search results, it’s worth noting that glutamic acid, a component of this compound, is the most widespread neurotransmitter in brain function. It acts as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .

Safety and Hazards

While specific safety data for N-Trityl-L-glutamic acid was not found, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The trityl group, a component of N-Trityl-L-glutamic acid, has several uses in chemical processes, including as a protective group, a catalyst for C–C bond formation, and in polymer and peptide synthesis . This suggests potential future directions for the use of this compound in these areas.

properties

IUPAC Name

(2S)-2-(tritylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPIRNLBYNVMIY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456787
Record name N-TRITYL-L-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80514-73-4
Record name N-TRITYL-L-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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